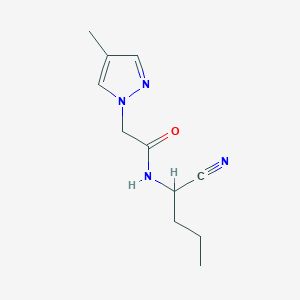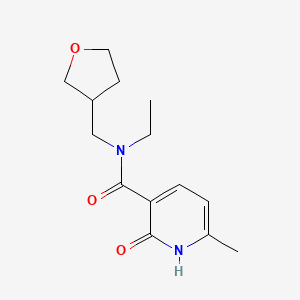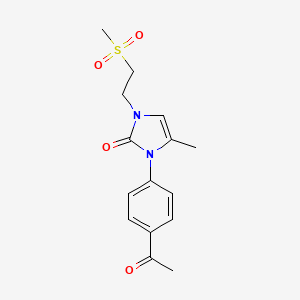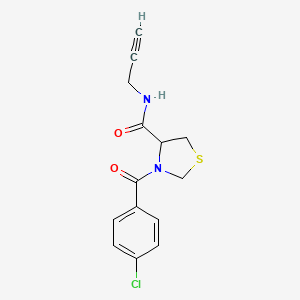
2-(Cyclohex-3-en-1-ylmethyl)-1-phenylguanidine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohex-3-en-1-ylmethyl)-1-phenylguanidine;hydroiodide is a chemical compound that is widely used in scientific research for its unique properties. This compound is a guanidine derivative that has been synthesized through various methods and has been found to have significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(Cyclohex-3-en-1-ylmethyl)-1-phenylguanidine;hydroiodide is through the activation of potassium channels. This leads to the hyperpolarization of cell membranes and the subsequent inhibition of cell excitability. This mechanism of action is responsible for its therapeutic effects in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Cyclohex-3-en-1-ylmethyl)-1-phenylguanidine;hydroiodide are primarily related to its activity as a potassium channel opener. It has been found to lower blood pressure, relax airway smooth muscle, and improve insulin sensitivity. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Cyclohex-3-en-1-ylmethyl)-1-phenylguanidine;hydroiodide in lab experiments is its specificity for potassium channels. This allows for precise manipulation of potassium channel activity without affecting other ion channels. However, one limitation is that it may not be suitable for in vivo experiments due to its poor bioavailability.
Orientations Futures
There are many potential future directions for research involving 2-(Cyclohex-3-en-1-ylmethyl)-1-phenylguanidine;hydroiodide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of 2-(Cyclohex-3-en-1-ylmethyl)-1-phenylguanidine;hydroiodide can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of cyclohex-3-ene-1-carboxaldehyde with phenylguanidine in the presence of hydroiodic acid. This method yields the desired product in high yields and purity.
Applications De Recherche Scientifique
2-(Cyclohex-3-en-1-ylmethyl)-1-phenylguanidine;hydroiodide has been used extensively in scientific research for its unique properties. It has been found to have significant activity as a potassium channel opener, which makes it useful in the treatment of various diseases such as hypertension, asthma, and diabetes. Additionally, it has been used as a tool compound in neuroscience research to study the role of potassium channels in neural function.
Propriétés
IUPAC Name |
2-(cyclohex-3-en-1-ylmethyl)-1-phenylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.HI/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12;/h1-3,5-6,9-10,12H,4,7-8,11H2,(H3,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSCBWTXICOLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN=C(N)NC2=CC=CC=C2.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohex-3-en-1-ylmethyl)-1-phenylguanidine;hydroiodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,4-Dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one](/img/structure/B7572789.png)

![1H-imidazol-5-yl-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7572799.png)
![2-cyclopentyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572809.png)







![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)

